

# 1-Bromobicyclo[2.2.2]octane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **1-Bromobicyclo[2.2.2]octane**

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## Abstract

This technical guide provides a detailed overview of the chemical and physical properties, reactivity, and spectral data of **1-Bromobicyclo[2.2.2]octane**. This bridgehead halide is a key substrate in the study of reaction mechanisms, particularly nucleophilic substitution at sterically hindered centers. Its rigid bicyclic structure provides a unique framework for investigating the principles of carbocation stability and the constraints of Bredt's rule. This document consolidates quantitative data into structured tables, presents detailed experimental protocols for its synthesis, and offers an analysis of its spectral characteristics. Furthermore, key reaction pathways are visualized using logical diagrams to facilitate a deeper understanding of its chemical behavior.

## Chemical and Physical Properties

**1-Bromobicyclo[2.2.2]octane** is a white crystalline solid at room temperature. Its rigid cage-like structure dictates its distinct physical properties, which are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>13</sub> Br	<a href="#">[1]</a>
Molecular Weight	189.09 g/mol	<a href="#">[1]</a>
Melting Point	61-65 °C	[N/A]
Boiling Point	198.2 °C at 760 mmHg	[N/A]
Density	1.431 g/cm <sup>3</sup>	[N/A]
Refractive Index	1.558	[N/A]
Flash Point	74.8 °C	[N/A]
CAS Number	7697-09-8	<a href="#">[1]</a>

## Spectral Data

The structural elucidation of **1-Bromobicyclo[2.2.2]octane** is supported by various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1-Bromobicyclo[2.2.2]octane** is characterized by two complex multiplets. Due to the high symmetry of the molecule, the six methylene protons on the bridges are chemically equivalent, as are the six methine protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.17 ppm	multiplet	6H	CH <sub>2</sub>
~1.75 ppm	multiplet	7H	CH

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides further confirmation of the molecule's structure.

Chemical Shift ( $\delta$ )	Assignment
~55.1 ppm	C1 (Bridgehead with Br)
~32.9 ppm	CH (Bridgehead)
~25.9 ppm	CH <sub>2</sub>

Source: Based on typical values for similar structures and publicly available data summaries.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromobicyclo[2.2.2]octane** displays characteristic absorptions for C-H and C-Br bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2940-2860	Strong	C-H stretching (alkane)
1450	Medium	C-H bending (methylene)
~680	Medium-Strong	C-Br stretching

## Mass Spectrometry

Electron ionization (EI) mass spectrometry of **1-Bromobicyclo[2.2.2]octane** results in a characteristic fragmentation pattern. The molecular ion peak (M<sup>+</sup>) is observed at m/z 188 and 190, corresponding to the two isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br) in approximately a 1:1 ratio.

m/z	Proposed Fragment
188/190	[C <sub>8</sub> H <sub>13</sub> Br] <sup>+</sup> (Molecular Ion)
109	[C <sub>8</sub> H <sub>13</sub> ] <sup>+</sup> (Loss of Br radical)
81	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
79	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>

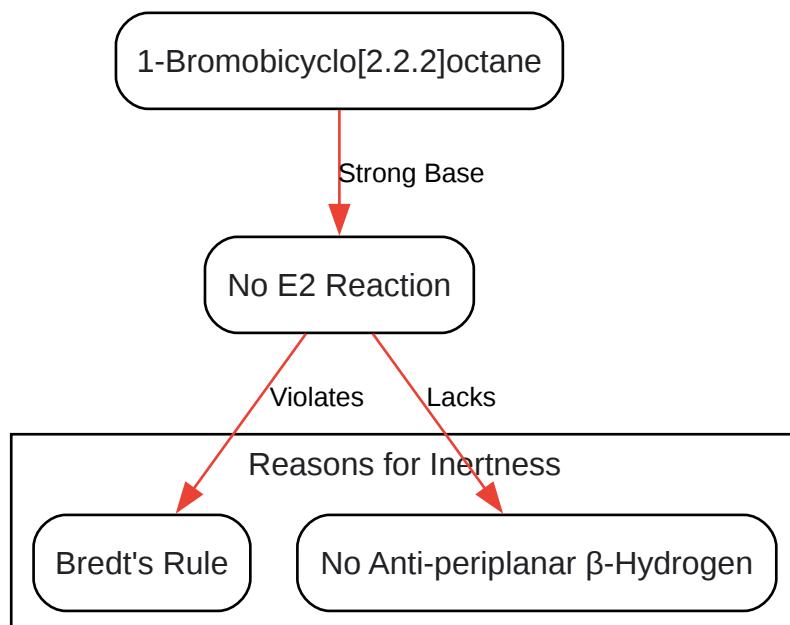
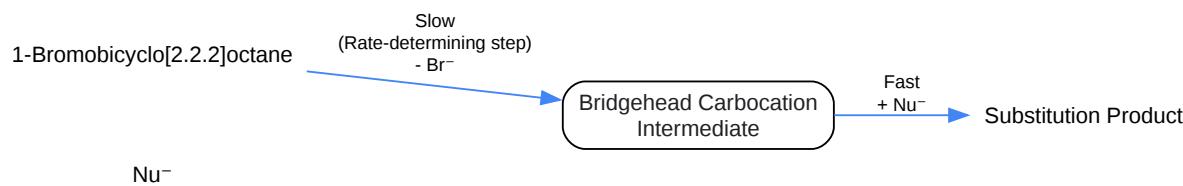
Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[2\]](#)

## Chemical Reactivity

The reactivity of **1-Bromobicyclo[2.2.2]octane** is dominated by its bridgehead bromine atom and the steric constraints of its bicyclic system.

### Nucleophilic Substitution (S<sub>n</sub>1 Reaction)

**1-Bromobicyclo[2.2.2]octane** is known to undergo S<sub>n</sub>1 reactions, albeit at a slower rate compared to analogous acyclic tertiary halides. The reaction proceeds through a bridgehead carbocation intermediate. The stability of this carbocation is reduced due to the geometric constraints of the bicyclic system, which prevents the ideal planar geometry around the positively charged carbon.[\[3\]](#)



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- To cite this document: BenchChem. [1-Bromobicyclo[2.2.2]octane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1618610#1-bromobicyclo-2-2-2-octane-chemical-properties\]](https://www.benchchem.com/product/b1618610#1-bromobicyclo-2-2-2-octane-chemical-properties)

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